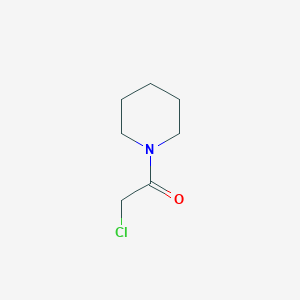

2-Chloro-1-piperidin-1-yl-ethanone

Descripción general

Descripción

La piperidina es un compuesto orgánico con la fórmula molecular C₅H₁₁N. Es una amina heterocíclica que consiste en un anillo de seis miembros que contiene cinco puentes metileno (–CH₂–) y un puente amina (–NH–). La piperidina es un líquido incoloro con un olor característico, a menudo descrito como a pescado o amoniacal. Es un elemento estructural común en muchos productos farmacéuticos y alcaloides naturales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La piperidina se puede sintetizar a través de varios métodos:

Hidrogenación de piridina: Este es el método industrial más común. 5\text{H}

Reducción de piridina: La piridina también se puede reducir a piperidina a través de una reducción de Birch modificada utilizando sodio en etanol.

Métodos de producción industrial

La producción industrial de piperidina implica principalmente la hidrogenación de piridina debido a su eficiencia y rentabilidad. El proceso se lleva a cabo típicamente a temperaturas y presiones elevadas en presencia de un catalizador adecuado .

Análisis De Reacciones Químicas

La piperidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La piperidina se puede oxidar para formar piperidona, un intermedio valioso en la síntesis orgánica.

Reducción: La propia piperidina es un producto de la reducción de la piridina.

Sustitución: La piperidina puede participar en reacciones de sustitución nucleofílica debido a su grupo amina nucleofílico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El sodio en etanol se utiliza para la reducción de Birch.

Sustitución: Los haluros y otros electrófilos son reactivos comunes para las reacciones de sustitución.

Principales productos formados

Oxidación: Piperidona

Reducción: Piperidina

Sustitución: Varias piperidinas sustituidas dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-Chloro-1-piperidin-1-yl-ethanone are diverse and primarily focused on its role as a building block in drug discovery and development. Below are key areas where this compound is utilized:

Medicinal Chemistry

This compound serves as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential antimicrobial properties, indicating usefulness in developing new antibacterial agents. Research has suggested that modifications to the piperidine ring can enhance biological activity against specific pathogens.

Organic Synthesis

The compound's reactivity allows it to be used in creating more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for exploring structure-activity relationships in drug development.

Pharmacological Studies

Preliminary studies indicate that derivatives of this compound may exhibit neuroactive properties, making them candidates for further pharmacological investigation.

Antimicrobial Activity

Research findings suggest that derivatives of this compound exhibit effectiveness against certain bacterial strains, which supports its exploration in developing new antibacterial agents.

Neuroactive Properties

Compounds containing piperidine moieties are often investigated for their neuroactive properties. Preliminary data indicate that modifications to the structure may enhance these properties, warranting further pharmacological studies.

Mecanismo De Acción

La piperidina ejerce sus efectos a través de diversos mecanismos:

Actividad anticancerígena: Los derivados de la piperidina pueden inhibir la proliferación de células cancerosas interfiriendo con vías de señalización cruciales como STAT-3, NF-κB y PI3K/Akt.

Actividad antimicrobiana: Los derivados de la piperidina pueden alterar las membranas celulares microbianas e inhibir enzimas esenciales.

Comparación Con Compuestos Similares

La piperidina es similar a otros heterociclos que contienen nitrógeno, como la piridina, la pirrolidina y la piperazina. su estructura de anillo de seis miembros saturada la distingue de estos compuestos:

Piridina: Un anillo de seis miembros aromático con un átomo de nitrógeno.

Pirrolidina: Un anillo de cinco miembros saturado con un átomo de nitrógeno.

Piperazina: Un anillo de seis miembros con dos átomos de nitrógeno en posiciones opuestas.

La estructura y reactividad únicas de la piperidina la convierten en un compuesto valioso en varios campos de investigación e industria.

Actividad Biológica

2-Chloro-1-piperidin-1-yl-ethanone is a chemical compound with the molecular formula CHClNO and a molecular weight of 161.63 g/mol. It features a piperidine ring substituted with a chlorine atom and an ethanone functional group, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a pharmacological agent, and the implications of its structural characteristics.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Chloro Group : Located at the second position, enhancing reactivity.

- Ethanone Moiety : Contributes to the compound's functional versatility.

This unique structure allows for various chemical reactions, primarily nucleophilic substitutions, which can lead to the synthesis of more complex molecules with specific biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial contexts. Its derivatives have shown effectiveness against certain bacterial strains, suggesting potential utility in developing new antibacterial agents. Additionally, compounds with piperidine moieties are often explored for neuroactive properties, indicating that this compound may also be a candidate for further pharmacological studies.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. |

| Study B | Showed moderate efficacy against Gram-negative bacteria, indicating potential for broader spectrum activity. |

| Study C | Suggested that modifications to the piperidine ring can enhance antimicrobial potency and selectivity. |

The presence of the chloro group is believed to play a crucial role in enhancing the compound's reactivity towards bacterial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Substituent Variations : Changing the halogen from chlorine to bromine alters reactivity patterns.

- Piperidine Modifications : Adding different functional groups to the piperidine ring can significantly impact binding affinity and efficacy against specific pathogens.

These variations highlight the importance of SAR studies in optimizing the compound's therapeutic potential.

Case Study 1: Antitumor Activity

A series of derivatives based on this compound were synthesized and tested for antitumor activity against human mammary carcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compound, suggesting that structural modifications can lead to improved therapeutic profiles.

Case Study 2: Neuroactive Properties

Research exploring the neuroactive potential of piperidine derivatives has identified compounds structurally related to this compound that interact with neurotransmitter receptors. These interactions may provide insights into developing treatments for neurological disorders.

Synthesis Methods

Various synthetic routes have been reported for producing this compound, emphasizing its versatility in organic synthesis:

| Method | Description |

|---|---|

| Method A | Nucleophilic substitution of chloroacetyl chloride with piperidine under basic conditions. |

| Method B | Reaction of piperidine with acetyl chloride followed by chlorination. |

| Method C | Direct chlorination of piperidinyl ethanones using chlorine gas or chlorinating agents. |

These methods highlight the compound's accessibility for further research and development.

Propiedades

IUPAC Name |

2-chloro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWLMOHUXYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278546 | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-60-4 | |

| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1440-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.